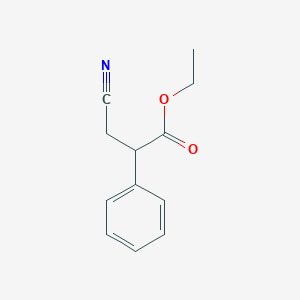

Ethyl 3-cyano-2-phenylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyano-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZDAIPLXIWVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576666 | |

| Record name | Ethyl 3-cyano-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6840-18-2 | |

| Record name | Ethyl 3-cyano-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-cyano-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a multifaceted organic compound that serves as a crucial intermediary in a wide array of synthetic applications. Its unique molecular architecture, featuring a reactive cyano group, an ester, and a phenyl ring, makes it an invaluable precursor for the synthesis of diverse, biologically active molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and applications, offering practical insights for professionals in drug discovery, agrochemical research, and materials science.[1] The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a cornerstone in the development of novel pharmaceuticals and fine chemicals.[1]

Strategic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through several established organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability. Here, we delve into the two primary and most effective methods: the Knoevenagel Condensation and the Michael Addition.

Knoevenagel Condensation: A Classic Approach to C-C Bond Formation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[2] In the context of synthesizing the unsaturated precursor to our target molecule, ethyl 2-cyano-3-phenylpropenoate, this method is highly efficient.

Causality Behind Experimental Choices:

-

Reactants: Benzaldehyde is the chosen aldehyde due to the desired phenyl group in the final product. Ethyl cyanoacetate is the active methylene compound, providing the cyano and ethyl ester functionalities.

-

Catalyst: A weak base like piperidine or a modern catalyst such as diisopropylethylammonium acetate (DIPEAc) is employed to deprotonate the ethyl cyanoacetate, forming a resonance-stabilized enolate.[2][3] This enolate is nucleophilic enough to attack the benzaldehyde but not so basic as to cause unwanted side reactions.

-

Solvent and Temperature: The reaction is typically carried out in a non-polar solvent like hexane or benzene at a moderately elevated temperature (50-70°C) to facilitate the reaction and the subsequent dehydration step.[2][3]

Experimental Protocol: Knoevenagel Condensation for Ethyl 2-cyano-3-phenylpropenoate

-

To a solution of benzaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in hexane (20 mL), add a catalytic amount of diisopropylethylammonium acetate (0.1 mmol).[3]

-

Heat the reaction mixture to 65-70°C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 2-cyano-3-phenylpropenoate, will precipitate out of the solution.

-

Filter the solid product and wash with cold hexane.

-

Further purification can be achieved by recrystallization from ethanol.

The subsequent step to obtain this compound involves the selective reduction of the carbon-carbon double bond of the propenoate derivative. This can be achieved through catalytic hydrogenation using a palladium-on-carbon catalyst or by using a reducing agent like sodium borohydride in the presence of a nickel(II) salt.

Michael Addition: A Versatile Conjugate Addition

The Michael addition, or conjugate addition, is another cornerstone of C-C bond formation.[4] This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][5] For the synthesis of this compound, the enolate of ethyl cyanoacetate can act as the Michael donor, and a suitable phenyl-containing Michael acceptor would be required. A more direct approach involves the conjugate addition of a cyanide source to ethyl cinnamate.

Causality Behind Experimental Choices:

-

Reactants: Ethyl cinnamate serves as the Michael acceptor, providing the phenyl group and the ethyl propanoate backbone. A nucleophilic cyanide source, such as sodium cyanide or trimethylsilyl cyanide, acts as the Michael donor.

-

Catalyst/Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of the cyanide salt and promote the nucleophilic attack. A phase-transfer catalyst can also be employed to enhance the reaction rate.

-

Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a controlled reaction.

Experimental Protocol: Michael Addition for this compound

-

In a round-bottom flask, dissolve ethyl cinnamate (10 mmol) in DMF (20 mL).

-

Add sodium cyanide (12 mmol) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding a dilute acid solution (e.g., 1M HCl) to neutralize the excess cyanide.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6731-58-4 | [6] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][6] |

| Molecular Weight | 203.24 g/mol | [1][6] |

| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [6] |

| Solubility | Good solubility in organic solvents | [1] |

| Storage | Store at 0-8°C | [1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (multiplet), and the aliphatic protons of the propanoate backbone. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the nitrile carbon, aromatic carbons, and the aliphatic carbons. |

| FTIR (cm⁻¹) | Strong absorption band for the C≡N stretch (around 2240 cm⁻¹), a strong C=O stretch for the ester (around 1735 cm⁻¹), and bands for aromatic C-H and C=C bonds. |

| Mass Spectrometry (m/z) | Predicted [M+H]⁺ at 204.10192 and [M+Na]⁺ at 226.08386.[7] |

Reactivity and Applications in Synthesis

This compound is a versatile intermediate due to the presence of multiple reactive sites. The cyano and ester groups can be hydrolyzed or reduced, and the α-carbon can be deprotonated to form a nucleophile for further C-C bond formation.

Its primary applications lie in its role as a building block for more complex molecules:

-

Pharmaceuticals: It is a key starting material for the synthesis of various biologically active compounds, making it valuable in drug discovery and development.[1]

-

Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.[1]

-

Materials Science: It serves as a monomer or an additive in the production of specialty polymers and resins, enhancing the properties of coatings and adhesives.[1]

-

Research and Development: It is widely used in academic and industrial research to explore new chemical reactions and synthetic methodologies.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H302+H312: Harmful if swallowed or in contact with skin.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a compound of significant interest to the scientific community due to its versatile reactivity and broad range of applications. The synthetic routes of Knoevenagel condensation and Michael addition provide reliable and efficient methods for its preparation. A thorough understanding of its physicochemical properties and safe handling procedures is crucial for its effective utilization in the laboratory and in industrial settings. As research continues to uncover new applications for this valuable building block, its importance in the fields of medicine, agriculture, and materials science is set to grow.

References

-

MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate (C12H13NO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228103, Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]

-

TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

-

ResearchGate. (2016, October 11). Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

ResearchGate. (2024, June). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Ethyl 2-cyano-3-phenylpropanoate (C12H13NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to Ethyl 3-cyano-2-phenylpropanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyano-2-phenylpropanoate, a versatile organic compound, holds a significant position as a key building block in the landscape of synthetic and medicinal chemistry. Its unique molecular architecture, featuring a cyano group, a phenyl ring, and an ester functionality, makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules, including biologically active compounds. This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, mechanistic insights, applications in drug discovery, and analytical characterization.

Core Compound Identification

CAS Number: 6840-18-2[1]

Molecular Structure:

IUPAC Name: this compound[2]

Molecular Formula: C₁₂H₁₃NO₂[2]

Molecular Weight: 203.24 g/mol [2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for its handling, reaction setup, and predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 6840-18-2 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [2] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Solubility | Soluble in organic solvents | [5] |

Synthesis of this compound: The Knoevenagel Condensation

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, benzaldehyde.

Experimental Protocol

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization. If precipitation does not occur, pour the mixture into a beaker of ice water with stirring.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry to afford this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by the basic catalyst.

-

Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-proton from ethyl cyanoacetate, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy adduct (an aldol).

-

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final, stable α,β-unsaturated product, this compound.

Mechanistic Diagram

Caption: Synthetic pathway to dihydropyridine drugs.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.2 | Multiplet | 2H | -CH-CH₂ -Ph |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.5 | Multiplet | 1H | -CH (CN)- |

| ~7.3 | Multiplet | 5H | Aromatic protons (-C₆H₅ ) |

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~38 | -CH-CH₂ -Ph |

| ~45 | -CH (CN)- |

| ~63 | -O-CH₂ -CH₃ |

| ~117 | -C ≡N |

| ~128-130 | Aromatic C H |

| ~135 | Aromatic ipso-C |

| ~165 | C =O (Ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (Nitrile) |

| ~1740 | C=O (Ester) |

| ~3030 | C-H (Aromatic) |

| ~2980 | C-H (Aliphatic) |

| ~1600, 1495 | C=C (Aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 203

-

Key Fragments: Loss of the ethoxy group (-OCH₂CH₃), loss of the cyano group (-CN), and fragments corresponding to the benzyl and phenyl groups.

Conclusion

This compound is a cornerstone intermediate in organic synthesis with significant implications for drug discovery and development. Its straightforward synthesis via the Knoevenagel condensation, coupled with its versatile reactivity, allows for the efficient construction of complex molecular scaffolds, most notably the 1,4-dihydropyridine core found in important calcium channel blockers. A thorough understanding of its synthesis, reaction mechanisms, and analytical characterization, as detailed in this guide, is crucial for its effective utilization in research and pharmaceutical applications.

References

-

PubChem. Ethyl 2-cyano-3-phenylpropanoate. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

PubChem. Ethyl 2-cyano-3-phenylpropanoate. [Link]

-

PubMed. Nimodipine: synthesis and metabolic pathway. [Link]

-

PubChem. Ethyl 2-cyano-3-phenylpropanoate. [Link]

-

PubChem. Nimodipine. [Link]

Sources

- 1. ETHYL PHENYLPROPIOLATE(2216-94-6) 1H NMR spectrum [chemicalbook.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101129366A - Nimodipine pharmaceutical composition and method of producing the same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of Ethyl 3-cyano-2-phenylpropanoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-cyano-2-phenylpropanoate (CAS No: 6731-58-4), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound.

Introduction

This compound, with the molecular formula C₁₂H₁₃NO₂, is a chiral ester containing a nitrile group.[1] Its structure presents interesting features for spectroscopic analysis, including a stereocenter at the α-carbon, an aromatic ring, and two distinct functional groups (ester and nitrile). Understanding the characteristic spectroscopic signatures of this molecule is fundamental for its application in the synthesis of more complex chemical entities. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic data. The following diagram illustrates the molecular structure and the numbering scheme used for the interpretation of the spectroscopic data.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data: [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3030 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |

| ~1200 | Strong | C-O stretch (ester) |

Interpretation:

-

C-H Stretches (~3030 and ~2980 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching.

-

Nitrile Stretch (~2250 cm⁻¹): The sharp, medium intensity peak in this region is a clear indication of the C≡N triple bond of the nitrile group.

-

Ester Carbonyl Stretch (~1740 cm⁻¹): The strong absorption band is characteristic of the C=O double bond in the ester functional group.

-

Aromatic C=C Stretches (~1600-1450 cm⁻¹): The multiple weak to medium bands in this region are typical for the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

Ester C-O Stretch (~1200 cm⁻¹): The strong absorption is due to the stretching vibration of the C-O single bond of the ester.

Experimental Protocol for ATR-IR Spectroscopy

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Mass Spectrometry Data: [1]

-

Molecular Ion (M⁺): m/z = 203.09

-

Major Fragments (m/z): 158, 130, 103, 91, 77

Interpretation of Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for esters and aromatic compounds.

-

m/z = 158: Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the molecular ion.

-

m/z = 130: Loss of the entire ester group (-COOCH₂CH₃, 73 Da) from the molecular ion.

-

m/z = 103: Cleavage of the bond between the α and β carbons, leading to the formation of a benzyl cyanide radical cation.

-

m/z = 91: Formation of the tropylium ion (C₇H₇⁺), a very common and stable fragment for compounds containing a benzyl group.

-

m/z = 77: Formation of the phenyl cation (C₆H₅⁺) from the loss of a hydrogen atom from the benzene ring.

The fragmentation of related 3-phenylpropenoates has been shown to proceed through the formation of a benzopyrylium intermediate, which could also play a role in the fragmentation of the title compound. [2]

Experimental Protocol for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ester and nitrile), and the mass spectrum provides the molecular weight and a plausible fragmentation pattern. These data, along with the provided experimental protocols, serve as a reliable reference for researchers working with this compound, ensuring its correct identification and quality assessment in various applications.

References

-

PubChem. Ethyl 2-cyano-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]

Sources

The Strategic Utility of Ethyl 3-Cyano-2-Phenylpropanoate in Medicinal Chemistry: A Technical Guide

In the landscape of modern drug discovery and development, the efficient construction of novel molecular architectures with potential therapeutic applications is paramount. Ethyl 3-cyano-2-phenylpropanoate, a versatile and highly functionalized building block, has emerged as a key precursor in the synthesis of a variety of medicinally relevant compounds. This technical guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Introduction: The Molecular Versatility of this compound

This compound (CAS No: 6731-58-4) is an organic compound featuring a strategic combination of functional groups: an ethyl ester, a nitrile, and a phenyl group.[1] This unique arrangement provides multiple reactive sites, allowing for a diverse range of chemical transformations. Its true value in medicinal chemistry lies in its role as a masked β-amino acid derivative and its ability to participate in cyclization reactions to form heterocyclic scaffolds, which are prevalent in many approved drugs.[2]

The presence of the nitrile and ester groups allows for the construction of pyrimidine and other heterocyclic systems, which are known to exhibit a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. The phenyl group can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Synthesis of this compound: A Two-Step, One-Pot Approach

The most efficient and scalable synthesis of this compound involves a two-step process that can be conveniently performed in a single reaction vessel. This approach begins with a Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate to form the unsaturated intermediate, ethyl 2-cyano-3-phenylpropenoate, followed by an in-situ catalytic hydrogenation to yield the desired saturated product.

Knoevenagel Condensation: Formation of the α,β-Unsaturated Intermediate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] In this case, the active hydrogen compound is ethyl cyanoacetate, and the carbonyl compound is benzaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine.

Catalytic Hydrogenation: Saturation of the Carbon-Carbon Double Bond

The subsequent step involves the reduction of the carbon-carbon double bond of the propenoate intermediate. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and clean conversion.[4] A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common and effective option.[3]

Visualizing the Synthetic Workflow

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of related alkyl cyanoacetates and provides a reliable method for the gram-scale preparation of this compound.[3]

Materials:

-

Benzaldehyde (freshly distilled)

-

Ethyl cyanoacetate

-

Piperidine

-

Glacial acetic acid

-

10% Palladium on carbon (Pd/C)

-

Benzene

-

10% Sodium chloride solution

-

Hydrogen gas supply

-

Low-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

To a suitable pressure vessel for a low-pressure hydrogenation apparatus, add benzaldehyde (0.5 mole), ethyl cyanoacetate (0.5 mole), 10% Pd/C (1.0 g), and glacial acetic acid (80 mL).

-

Prepare a solution of piperidine (0.02 mole) in glacial acetic acid (20 mL) and add it to the reaction vessel.

-

Immediately connect the vessel to the hydrogenation apparatus.

-

Evacuate the vessel and fill it with hydrogen gas. Repeat this process twice to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen to 1-2 atm (15-30 psi) and begin vigorous shaking or stirring.

-

The reaction is exothermic, and the uptake of hydrogen should be monitored. The theoretical amount of hydrogen (0.5 mole) should be consumed within 1-2 hours.

-

Once the hydrogen uptake ceases, vent the apparatus and purge with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the reaction vessel and the filter cake with benzene (50 mL).

-

Transfer the filtrate to a separatory funnel and wash with two 50-mL portions of 10% sodium chloride solution, followed by three 25-mL portions of water.

-

Extract the aqueous washings with three 10-mL portions of benzene.

-

Combine all the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Trustworthiness of the Protocol: This one-pot, two-step procedure is self-validating as the initial Knoevenagel condensation is driven to completion by the immediate consumption of the unsaturated intermediate in the hydrogenation step. The progress of the reaction can be easily monitored by the uptake of hydrogen gas, providing a clear endpoint.

Application in the Synthesis of Medicinally Relevant Pyrimidine Scaffolds

One of the most significant applications of this compound in medicinal chemistry is its use as a precursor for the synthesis of substituted pyrimidines. Pyrimidine derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[5][6]

The reaction of this compound with a compound containing a guanidino or thiourea moiety leads to the formation of a dihydropyrimidine ring system. This reaction is a variation of the well-known Biginelli reaction.

Synthesis of 4,6-Diamino-5-phenyl-1,2-dihydropyrimidine-2-thione

A key example of this application is the synthesis of 4,6-diamino-5-phenyl-1,2-dihydropyrimidine-2-thione, a scaffold that has been investigated for its potential as an anticonvulsant agent.[7][8] This synthesis is achieved by the cyclocondensation of this compound with thiourea in the presence of a base.

Visualizing the Synthetic Workflow

Caption: Synthesis of a pyrimidine scaffold from the precursor.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the pyrimidine derivative from this compound.

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add this compound (1 equivalent) and thiourea (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., acetic acid or HCl) to a pH of 6-7.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the active methylene group of the precursor and to facilitate the cyclization reaction. The reaction is carried out under reflux to provide the necessary activation energy for the condensation and cyclization steps. Acidification during workup is necessary to neutralize the basic reaction mixture and precipitate the final product.

Data Summary

Table 1: Synthesis of this compound

| Step | Reaction Type | Key Reagents | Catalyst | Typical Yield | Reference |

| 1 | Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate | Piperidine | High (in-situ) | [3] |

| 2 | Catalytic Hydrogenation | Ethyl 2-cyano-3-phenylpropenoate | 10% Pd/C | 94-96% | [3] |

Table 2: Synthesis of 4,6-Diamino-5-phenyl-1,2-dihydropyrimidine-2-thione

| Reaction Type | Key Reagents | Base | Solvent | Typical Reaction Time | Reference |

| Cyclocondensation | This compound, Thiourea | Sodium Ethoxide | Ethanol | 4-8 hours | General procedure based on similar syntheses |

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. Its efficient one-pot synthesis and the presence of multiple reactive functional groups make it an ideal starting material for the construction of complex and medicinally relevant molecules. The ability to readily form substituted pyrimidine scaffolds, which are known to possess a wide range of biological activities, highlights the strategic importance of this compound in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Abbass, E. M., Khalil, A. K., & El-Naggar, A. M. (2020). Eco-friendly synthesis of novel pyrimidine derivatives as potential anticancer agents. Journal of Heterocyclic Chemistry, 57(7), 2895-2905. Available from: [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Myriagkou, M., Papakonstantinou, E., Deligiannidou, G.-E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6614. Available from: [Link]

-

Wikipedia. (2023, December 28). Sodium cyanoborohydride. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives through using ethyl.... Retrieved from [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. Arabian Journal of Chemistry, 7(5), 827-834. Available from: [Link]

-

Arote, R. B., & Jain, S. S. (2021). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. International Journal of Pharmaceutical Sciences and Research, 12(8), 4334-4340. Available from: [Link]

-

Amini, M., Shafaroodi, H., Gholipour, A., & Iman, M. (2018). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Sciences, 24(2), 114-122. Available from: [Link]

-

ResearchGate. (n.d.). Reduction using sodium borohyride?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

-

Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. Retrieved from [Link]

-

Pisoschi, C. G., Negres, S., Pop, A., & Stanculescu, I. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 26(11), 3354. Available from: [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian Journal of Pharmaceutical Research, 15(4), 747-757. Available from: [Link]

-

Słoczyńska, K., Pękala, E., Wesołowska, A., & Pańcewicz-Sarganek, E. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(23), 7311. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link]

-

Tiew, T. H., El-Kashef, H., & Jasinski, J. P. (2015). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o703-o704. Available from: [Link]

-

Cope, A. C., & Hancock, E. M. (1944). ETHYL n-BUTYLCYANOACETATE. Organic Syntheses, 24, 46. Available from: [Link]

Sources

- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of 1S,2R-milnacipran analogs as potent norepinephrine and serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

fundamental reactivity of Ethyl 3-cyano-2-phenylpropanoate

An In-Depth Technical Guide to the Fundamental Reactivity of Ethyl 3-Cyano-2-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile scaffold in modern organic synthesis, prized for its unique combination of reactive functional groups. This guide provides a comprehensive exploration of its fundamental reactivity, offering insights into its synthesis, manipulation, and application as a key building block for complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] We will delve into the nuanced reactivity of the nitrile and ester moieties, the strategic importance of the acidic α-proton, and the various synthetic transformations this compound can undergo. This document is intended to serve as a practical resource for researchers, providing not only theoretical understanding but also actionable experimental protocols.

Introduction: The Strategic Value of this compound

This compound, with the chemical formula C₁₂H₁₃NO₂, is a bifunctional molecule featuring a nitrile, an ester, and a phenyl group attached to a propane backbone.[2] Its structure presents a fascinating interplay of electron-withdrawing groups that dictate its chemical behavior. The strategic placement of the cyano and ethoxycarbonyl groups on the same carbon atom significantly acidifies the α-proton, making it a focal point for a variety of carbon-carbon bond-forming reactions. This unique structural arrangement underpins its utility as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its stability under standard laboratory conditions and good solubility in common organic solvents further enhance its appeal to synthetic chemists.[1]

Molecular Structure:

Caption: Structure of this compound.

Synthesis of the Core Scaffold

The primary and most efficient route to this compound involves a two-step sequence commencing with a Knoevenagel condensation, followed by a selective reduction.

Step 1: Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[3][4] In this context, the active methylene compound is ethyl cyanoacetate, and the carbonyl compound is benzaldehyde.

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt like ammonium acetate, which facilitates the deprotonation of ethyl cyanoacetate to form a resonance-stabilized carbanion.[5][6] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol-type intermediate is often driven by azeotropic removal of water, typically using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.[5]

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-phenylpropenoate

-

To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene.[5]

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue heating until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by recrystallization or column chromatography to yield ethyl 2-cyano-3-phenylpropenoate.[5]

Step 2: Selective Reduction of the Alkene

The resulting α,β-unsaturated product, ethyl 2-cyano-3-phenylpropenoate, can be selectively reduced at the carbon-carbon double bond to yield the target molecule. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This method is highly efficient and typically proceeds with high chemoselectivity, leaving the nitrile and ester groups intact.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve ethyl 2-cyano-3-phenylpropenoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

The Reactivity Landscape

The reactivity of this compound is dominated by the interplay of its three key functional components: the acidic α-proton, the electrophilic nitrile carbon, and the electrophilic ester carbonyl carbon.

The Acidic α-Proton: A Gateway to Functionalization

The presence of both a cyano and an ethoxycarbonyl group on the α-carbon significantly increases the acidity of the α-proton (pKa ≈ 11-13 in DMSO). This allows for easy deprotonation with a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.

The enolate of this compound can be readily alkylated by treatment with an alkyl halide.[7][8] This reaction is a powerful tool for introducing diverse alkyl substituents at the α-position. The choice of base is critical to avoid side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are preferred to ensure complete deprotonation and minimize competing reactions such as ester hydrolysis.[8][9]

Experimental Protocol: α-Alkylation

-

In an oven-dried, argon-purged flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C and add a solution of LDA (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the desired alkyl halide (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Caption: General workflow for the α-alkylation of this compound.

The enolate can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors).[10][11][12][13] This reaction forms a 1,5-dicarbonyl (or related) compound and is a powerful method for constructing more complex carbon skeletons.[13]

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[14][15] This reaction proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine salt.[14][16] An aqueous workup is then required to protonate the resulting amine.[14][16]

Experimental Protocol: Nitrile Reduction with LiAlH₄

-

In an oven-dried, argon-purged flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to obtain the crude amino alcohol. Note that under these conditions, the ester will also be reduced to an alcohol.

For a more controlled reduction of the nitrile to an aldehyde, diisobutylaluminium hydride (DIBAL-H) is the reagent of choice.[16][17] This reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the amine.[17] DIBAL-H acts as a bulky hydride source that adds once to the nitrile to form an imine-aluminum complex.[14] Upon aqueous workup, this intermediate is hydrolyzed to the corresponding aldehyde.[14][16]

Experimental Protocol: Nitrile Reduction with DIBAL-H

-

In an oven-dried, argon-purged flask, dissolve this compound (1.0 eq) in anhydrous toluene or DCM.

-

Cool the solution to -78 °C and add a solution of DIBAL-H (1.1 eq) in hexanes dropwise.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction at low temperature with methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute HCl).

-

Separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldehyde.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[14] This transformation proceeds via initial hydration to an amide, which is then further hydrolyzed to the carboxylic acid.

Reactivity of the Ester Group

The ethyl ester functionality can also be selectively manipulated.

The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification.[18] This is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. Acidification of the resulting carboxylate salt yields the carboxylic acid.

Similar to the nitrile, the ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.[15] As mentioned previously, treatment with LiAlH₄ will reduce both the nitrile and the ester.

Decarboxylation

In cases where the α-position is further substituted, leading to a β-keto ester or a substituted malonic ester derivative, decarboxylation can be a useful synthetic step. The Krapcho decarboxylation is a particularly mild and efficient method for the dealkoxycarbonylation of esters that have an electron-withdrawing group at the β-position.[19] This reaction is typically carried out by heating the substrate with a salt such as lithium chloride in a polar aprotic solvent like DMSO, often with a small amount of water.[18][19]

Applications in Drug Development and Agrochemical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules.[1] The ability to selectively manipulate the nitrile and ester groups, as well as functionalize the α-position, allows for the construction of a wide range of heterocyclic compounds and other complex molecular architectures that are of interest in medicinal chemistry and agrochemical research.[1][20] For instance, the corresponding acid, 3-cyano-2-phenylpropanoic acid, can be used in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases.[21]

Summary of Reactivity

| Functional Group | Reagent(s) | Product | Key Considerations |

| α-Proton | LDA, R-X | α-Alkylated product | Anhydrous conditions, strong non-nucleophilic base |

| α-Proton | Base, Michael Acceptor | Michael adduct | Thermodynamic control |

| Nitrile | LiAlH₄ | Primary amine | Reduces both nitrile and ester |

| Nitrile | DIBAL-H, -78 °C | Aldehyde | Low temperature is crucial to prevent over-reduction |

| Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic acid | Harsh conditions may affect other functional groups |

| Ester | NaOH, H₂O, heat | Carboxylic acid | Standard saponification |

| Ester | LiAlH₄ | Primary alcohol | Reduces both nitrile and ester |

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its reactivity is characterized by the acidic α-proton, which allows for a range of C-C bond-forming reactions, and the distinct yet selectively addressable nitrile and ester functionalities. A thorough understanding of its reactivity profile, as outlined in this guide, empowers researchers to harness its full synthetic potential in the development of novel pharmaceuticals, agrochemicals, and other fine chemicals.

References

-

How to selectively reduction of nitrile group in presence of ester group? - ResearchGate. (2017, March 24). Retrieved from [Link]

-

Reduction of ester, carboxylic acid and nitrile to aldehyde by DIBALH | Diisobutylaluminium hydride. (2020, August 29). YouTube. Retrieved from [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

-

20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

-

A Quick Guide to Reductions in Organic Chemistry. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

-

ethyl (2E)-2-cyano-3-phenyl-2-propenoate - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... - ResearchGate. (n.d.). Retrieved from [Link]

-

A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). Retrieved from [Link]

-

Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC - NIH. (2015, June 30). Retrieved from [Link]

-

Enantioselective α‐Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β‐Cyanoaldehydes - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved from [Link]

-

Michael addition reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Krapcho decarboxylation - Grokipedia. (n.d.). Retrieved from [Link]

-

A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids - Aston Publications Explorer. (n.d.). Retrieved from [Link]

-

19.9: Alkylating the α-Carbon of Carbonyl Compounds - Chemistry LibreTexts. (2014, July 26). Retrieved from [Link]

-

Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. (2025, July 5). Retrieved from [Link]

-

Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.). Retrieved from [Link]

-

Michael Addition Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives - TSI Journals. (n.d.). Retrieved from [Link]

-

ethyl (1-phenylethylidene)cyanoacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Alpha Alkylation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved from [Link]

-

Alpha Alkylation | Organic Chemistry - YouTube. (2021, April 20). Retrieved from [Link]

-

Can anyone describe an article involving Chalcone of benzaldehyde with ethyl cyanoacetate to prepare Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate? | ResearchGate. (2016, October 15). Retrieved from [Link]

-

Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate? | ResearchGate. (2016, October 11). Retrieved from [Link]

-

(PDF) Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). Retrieved from [Link]

-

Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis - UNL Digital Commons. (n.d.). Retrieved from [Link]

-

Benzenepropanoic acid, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Michael Addition [organic-chemistry.org]

- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. acs.org [acs.org]

- 16. One moment, please... [chemistrysteps.com]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. grokipedia.com [grokipedia.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

Introduction: The Strategic Importance of Ethyl 3-cyano-2-phenylpropanoate in Synthesis

An In-Depth Technical Guide to the Commercial Availability and Sourcing of Ethyl 3-cyano-2-phenylpropanoate for Drug Development Professionals

This compound (CAS No: 6840-18-2) is a versatile chemical intermediate recognized for its utility as a building block in the synthesis of complex organic molecules.[1] For researchers and scientists in pharmaceutical and agrochemical development, this compound serves as a critical starting material. Its structure, featuring cyano and phenyl groups, allows for the strategic introduction of functionalities that can enhance the biological activity of target compounds.[1] This guide provides an in-depth analysis of the commercial landscape for this compound, offering technical insights into supplier evaluation, quality control, and procurement for research and development applications.

Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its application in controlled chemical synthesis.

| Property | Value | Source |

| CAS Number | 6840-18-2 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [2] |

| Physical Form | Liquid | [3] |

| Storage Temperature | 0-8°C or Room Temperature | [1][3] |

| Solubility | Good solubility in organic solvents | [1] |

| Stability | Stable under standard laboratory conditions | [1] |

Supplier Landscape and Commercial Availability

The procurement of this compound involves navigating a diverse market of chemical suppliers, from large global distributors to specialized synthesis labs. The choice of supplier is a critical decision that directly impacts experimental reproducibility and scalability.

Major Commercial Suppliers

The following table summarizes prominent suppliers offering this compound, highlighting typical purities and catalog information. This data is essential for initial supplier screening based on the specific requirements of a research project.

| Supplier | Product Number (Example) | Purity | Notes |

| Sigma-Aldrich | ATE341033842 | ≥95% | A major distributor known for extensive documentation and technical support.[3] |

| Chem-Impex | 29015 | N/A | Focuses on compounds for drug discovery and organic synthesis applications.[1] |

| BLD Pharm | BD138618 | N/A | Offers various pack sizes and provides access to analytical data like NMR and HPLC.[4] |

| ChemicalBook | CB81564097 | N/A | A comprehensive database that also lists multiple suppliers and manufacturers.[5][6] |

| AstaTech, Inc. | ATE341033842 | ≥95% | Available through distributors like Sigma-Aldrich.[3] |

Workflow for Supplier Selection and Qualification

Choosing the right supplier extends beyond price and availability. For drug development, consistency of quality is paramount. The following workflow outlines a systematic approach to supplier qualification.

Caption: Supplier Qualification Workflow for Critical Reagents.

Technical Evaluation: Ensuring Quality and Consistency

For drug discovery and development, the purity and impurity profile of a starting material can profoundly influence the outcome of a synthetic route, affecting yield, downstream purification, and the biological activity of the final compound.

Interpreting the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that validates the quality of a chemical batch. When reviewing a CoA for this compound, researchers should focus on:

-

Purity Assessment: The analytical method used to determine purity is crucial. Gas Chromatography (GC) is a common and reliable method for this compound.

-

Spectroscopic Data: The CoA should confirm that spectroscopic data (e.g., NMR, IR) matches the known structure of the compound.

-

Identification of Impurities: While often not fully characterized, the presence and percentage of any significant impurities should be noted. These could be unreacted starting materials from the synthesis or side-products.

In-House Quality Control Protocol

It is best practice to perform in-house verification on a new batch of critical reagent before its use in large-scale synthesis.

Objective: To confirm the identity and purity of a commercially supplied sample of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis and in a volatile organic solvent (e.g., ethyl acetate) for GC-MS analysis.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

Expected Signals: Verify the presence of signals corresponding to the ethyl group (triplet and quartet), the phenyl group (multiplet), and the protons on the propanoate backbone. The chemical shifts and coupling patterns should be consistent with the structure.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject the sample into a GC-MS system.

-

Purity Analysis: The resulting chromatogram should show a major peak corresponding to the product. The area percentage of this peak provides an estimation of purity.

-

Identity Confirmation: The mass spectrum of the major peak should exhibit a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 203.24).[2]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire an IR spectrum.

-

Functional Group Confirmation: Look for characteristic absorption bands, particularly the strong nitrile (C≡N) stretch and the carbonyl (C=O) stretch of the ester.

-

Caption: In-House Quality Control Workflow.

Synthetic Considerations

While commercially available, understanding the synthesis of this compound is valuable for troubleshooting and for contexts where in-house synthesis may be required. The compound is related to products of Knoevenagel condensation, a common reaction in organic synthesis.[7] For instance, the related compound ethyl (2E)-2-cyano-3-phenyl-2-propenoate is synthesized via the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.[7][8]

Caption: Synthesis of a Related α,β-Unsaturated Cyanoenoate.

This compound can be synthesized from precursors like alpha-cyanocinnamic acid ethyl ester.[9] The availability of multiple synthetic routes provides flexibility for chemical process development.

Safety and Handling

Proper handling of all laboratory chemicals is essential. According to GHS classifications, related compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.[1][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Researchers must always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling the compound.[10][11]

Conclusion

This compound is a readily available and highly valuable intermediate for drug discovery and development. A successful procurement strategy, however, requires more than simply identifying a supplier. It demands a rigorous, science-driven approach to supplier qualification, technical document analysis, and in-house quality verification. By implementing the workflows and technical considerations outlined in this guide, researchers and drug development professionals can ensure a consistent and high-quality supply of this critical reagent, thereby enhancing the reliability and success of their synthetic chemistry programs.

References

-

ChemSynthesis. ethyl (2E)-2-cyano-3-phenyl-2-propenoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 228103, Ethyl 2-cyano-3-phenylpropanoate. [Link]

-

ResearchGate. Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments.... [Link]

-

ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

-

Cleanchem Laboratories. Material Safety Data Sheets. [Link]

-

PubChemLite. Ethyl 2-cyano-3-phenylpropanoate (C12H13NO2). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6840-18-2 [sigmaaldrich.com]

- 4. 6840-18-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 6840-18-2 [chemicalbook.com]

- 6. This compound | 6840-18-2 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ethyl 2-cyano-3-phenyl-propanoate synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3-Cyano-2-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and agrochemical research, novel molecular entities are the currency of innovation. Ethyl 3-cyano-2-phenylpropanoate, a versatile building block, holds significant promise in the synthesis of biologically active molecules.[1] Its unique structure, featuring both cyano and phenyl groups, allows for the strategic development of compounds with enhanced therapeutic or agricultural potential.[1] However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide, designed for the experienced researcher, provides an in-depth examination of the safe handling, storage, and disposal of this compound. By moving beyond mere procedural steps, we will explore the causal relationships between its chemical properties and the requisite safety measures, fostering a culture of proactive risk mitigation in the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a hazardous substance, and a comprehensive understanding of its specific risks is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Source: PubChem CID 228103[2]

The presence of the cyano group is a key contributor to the toxicological profile of this molecule. While not as acutely toxic as inorganic cyanides, organic nitriles can metabolize to release cyanide ions, which are potent inhibitors of cellular respiration.[3] The irritant properties are likely associated with the reactivity of the molecule as a whole.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the significant hazards associated with this compound, a multi-layered approach to exposure control is essential. This begins with robust engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the release of and exposure to the hazardous chemical at the source.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of harmful vapors.[4][5]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized extraction of the fume hood.[4][5]

-

Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[4][6]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, appropriate PPE is required to protect against accidental splashes, spills, or breaches in containment.[1]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[4][6][7] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can be harmful and cause irritation.[4][6][7] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[4][6][7] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient. | Protects against the inhalation of harmful vapors.[4][6][7] |

Safe Handling and Storage: Procedural Diligence

Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring the integrity of the chemical.

Handling

-

Avoid Contact: Utmost care must be taken to avoid contact with eyes, skin, and clothing.[5]

-

Hygiene Practices: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the laboratory.[8]

-

Controlled Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe to minimize the risk of spills.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][8]

-

Location: Store in a designated area for hazardous chemicals, away from incompatible materials.[4][8]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[8]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

First Aid Measures

The following first aid procedures should be implemented immediately upon exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill Response

A well-rehearsed spill response plan is essential for containing and mitigating the hazards of a chemical release.

Minor Spill (Contained within a fume hood)

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[9][10]

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of a fume hood)

-

Evacuate: Immediately evacuate the laboratory.

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Alert your institution's emergency response team or local fire department.

-

Provide Information: Be prepared to provide the identity and quantity of the spilled material.

Disposal Considerations: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility.

-

Waste Characterization: All waste containing this compound must be treated as hazardous waste.

-

Licensed Disposal: Entrust the disposal of this chemical and any contaminated materials to a licensed waste disposal company.[5]

-

Container Management: Do not dispose of the material down the drain. Before disposing of the container, ensure it is completely empty.[5]

Conclusion: A Commitment to Safety